BenchChemオンラインストアへようこそ!

4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

COX-2 inhibitor design Pyrazole substitution pattern Structure-activity relationship (SAR)

This compound features a unique ethylene-linked 3,5-dimethyl-4-phenylpyrazole architecture with a 4-acetylbenzenesulfonamide moiety—a chemotype distinct from the 1,5-diarylpyrazole scaffold of celecoxib. The three independently modifiable structural domains (pyrazole substitution, linker length, and benzenesulfonamide para-substituent) enable systematic SAR exploration for COX-2 selectivity, carbonic anhydrase isoform profiling, and linker-dependent binding kinetics. No generic substitute can reproduce this binding profile without direct head-to-head experimental confirmation. Ideal for scaffold-hopping campaigns targeting novel anti-inflammatory agents with differentiated selectivity.

Molecular Formula C21H23N3O3S
Molecular Weight 397.49
CAS No. 2034353-59-6
Cat. No. B2905020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
CAS2034353-59-6
Molecular FormulaC21H23N3O3S
Molecular Weight397.49
Structural Identifiers
SMILESCC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O3S/c1-15-21(19-7-5-4-6-8-19)16(2)24(23-15)14-13-22-28(26,27)20-11-9-18(10-12-20)17(3)25/h4-12,22H,13-14H2,1-3H3
InChIKeyFTZSDNXXIHBUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide – Chemical Identity and Structural Baseline


4-Acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034353-59-6, molecular formula C₂₁H₂₃N₃O₃S, molecular weight 397.49 g/mol) is a fully synthetic, poly-substituted pyrazolyl benzenesulfonamide . The compound belongs to a broad class of pyrazolyl benzenesulfonamides that have been extensively studied for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory applications [1]. Its structure features a 1,3,4,5-tetrasubstituted pyrazole core (3,5-dimethyl-4-phenyl) linked via an ethylene spacer to a 4-acetylbenzenesulfonamide moiety—a substitution pattern that distinguishes it from the 1,5-diarylpyrazole architecture of celecoxib and related COX-2 inhibitors [1][2].

Why Generic Substitution Fails for 4-Acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide


Within the pyrazolyl benzenesulfonamide class, three structural variables exert dominant control over target binding, selectivity, and pharmacokinetics: (i) the substitution pattern on the pyrazole ring, (ii) the nature of the linker between the pyrazole and the benzenesulfonamide, and (iii) the para-substituent on the benzenesulfonamide ring [1][2]. The target compound incorporates a unique combination—a 3,5-dimethyl-4-phenylpyrazole connected through an ethylene (–CH₂CH₂–) linker to a 4-acetylbenzenesulfonamide—that is not replicated in any clinically advanced or commercially established pyrazolyl benzenesulfonamide [3]. Even subtle changes to any one of these three structural domains have been shown to produce large shifts in COX-2 selectivity, carbonic anhydrase isoform inhibition profiles, and cellular potency in this chemical class [1][2]. Consequently, no generic substitute can be assumed to reproduce the binding, functional, or physicochemical profile of this compound without direct, head-to-head experimental confirmation.

Quantitative Differentiation Evidence for 4-Acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide


Divergent Pyrazole Substitution Architecture Relative to the Celecoxib Scaffold

The target compound bears a 3,5-dimethyl-4-phenyl substitution on the pyrazole ring, with the benzenesulfonamide moiety attached to the pyrazole N1 position via an ethylene linker. This contrasts fundamentally with the celecoxib scaffold, where the benzenesulfonamide is directly attached to the pyrazole N1 and the pyrazole carries a 3-trifluoromethyl-5-(4-methylphenyl) substitution pattern [1]. In the 1,5-diarylpyrazole series, replacement of the trifluoromethyl group at position 3 with a methyl group reduced COX-2 inhibitory potency by approximately 10- to 100-fold across multiple analogs, demonstrating that the pyrazole C3 substituent is a critical determinant of target engagement [1]. The target compound's 3-methyl substitution therefore predicts a COX-2 interaction profile that is mechanistically distinct from trifluoromethyl-bearing analogs such as celecoxib.

COX-2 inhibitor design Pyrazole substitution pattern Structure-activity relationship (SAR) Celecoxib analogs Anti-inflammatory drug discovery

Ethylene Linker as a Conformational and Pharmacophoric Differentiator

The target compound incorporates an ethylene (–CH₂CH₂–) linker between the pyrazole N1 and the sulfonamide nitrogen, whereas the vast majority of biologically characterized pyrazolyl benzenesulfonamides—including celecoxib, valdecoxib, and the compounds disclosed in U.S. Patents 5,466,823 and 5,760,068—feature a direct N–aryl bond connecting the pyrazole to the benzenesulfonamide [1][2]. Introduction of a two-carbon flexible linker increases the rotational degrees of freedom and alters the distance and angular relationship between the pyrazole and benzenesulfonamide pharmacophores. In related sulfonamide-bearing systems, insertion of an ethylene spacer has been shown to shift carbonic anhydrase isoform selectivity profiles by up to 100-fold compared to directly linked analogs [3]. The absence of this linker in standard reference compounds means that binding mode, target residence time, and off-target profile cannot be inferred from class-level data.

Linker SAR Ethylene spacer Conformational flexibility Pyrazole-benzenesulfonamide connectivity Target engagement modulation

4-Acetylbenzenesulfonamide Substituent as a Physicochemical and Pharmacophoric Modulator

The target compound carries a 4-acetyl (–COCH₃) substituent on the benzenesulfonamide ring, replacing the unsubstituted –NH₂ or –CH₃ groups found in many comparator compounds within the pyrazolyl benzenesulfonamide class . The acetyl group introduces a hydrogen bond acceptor (HBA) that is absent in the reference compounds, increases the calculated lipophilicity (estimated ΔclogP ≈ +0.3 to +0.5 relative to the unsubstituted benzenesulfonamide analog), and adds approximately 42 Da to the molecular weight. In the broader sulfonamide class, para-substitution with electron-withdrawing acyl groups has been shown to modulate both potency and isoform selectivity against carbonic anhydrase enzymes, with acetyl-bearing analogs exhibiting distinct inhibition constants (Kᵢ) compared to their methyl- or unsubstituted counterparts [1].

4-Acetyl substitution Benzenesulfonamide para-substituent Hydrogen bond acceptor Physicochemical property modulation Metabolic stability

Limited Public Bioactivity Data Necessitates De Novo Biological Characterization

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and the patent literature (as of April 2026) found no quantitative IC₅₀, Kᵢ, EC₅₀, or Kd values for this compound against any defined molecular target [1]. This stands in marked contrast to structurally related pyrazolyl benzenesulfonamides such as celecoxib (COX-2 IC₅₀ = 0.04 μM) and numerous carbonic anhydrase inhibitors in the same chemical class for which extensive bioactivity data are publicly available [2][3]. The absence of published bioactivity data means that any biological application of this compound requires prospective experimental determination of potency, selectivity, and ADME parameters; it cannot be selected for target-based screens based on literature precedent.

Bioactivity data gap Procurement risk assessment Assay development Screening library Lead optimization

Distinct Patent Space Relative to Dominant Pyrazolyl Benzenesulfonamide Intellectual Property

A search of the patent literature reveals that the core pyrazolyl benzenesulfonamide class is heavily patented, with foundational IP including U.S. Patents 5,466,823 (Searle, 1995) and 5,760,068 (Searle, 1998) covering 1,5-diarylpyrazoles as COX-2 inhibitors [1][2]. These patents define generic Markush structures that encompass directly N-linked pyrazolyl benzenesulfonamides with defined substitution patterns at the pyrazole 3-, 4-, and 5-positions. The target compound, with its ethylene linker and 3,5-dimethyl-4-phenylpyrazole architecture, occupies a structurally distinct chemical space that is not explicitly exemplified in the dominant Searle patent family. Furthermore, more recent patent activity has focused on pyrazol-1-yl benzenesulfonamides as CCR9 antagonists (e.g., U.S. Patent Publication US20130225580) and as carbonic anhydrase inhibitors, but none of these disclosures specifically exemplify or claim the target compound with its unique combination of an ethylene linker and 4-acetylbenzenesulfonamide terminus [3].

Patent landscape analysis Freedom to operate Intellectual property positioning Pyrazolyl benzenesulfonamide patents Chemical novelty

Best-Fit Research and Industrial Application Scenarios for 4-Acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide


Scaffold-Hopping and Lead Diversification in Anti-Inflammatory Drug Discovery

The target compound's ethylene linker and 3,5-dimethyl-4-phenylpyrazole architecture represent a distinct chemotype relative to the extensively explored 1,5-diarylpyrazole COX-2 inhibitor scaffold [1]. Medicinal chemistry teams engaged in scaffold-hopping campaigns to identify novel anti-inflammatory agents with differentiated selectivity or resistance profiles can deploy this compound as a starting point for SAR exploration, leveraging the three independently modifiable structural domains (pyrazole substitution, linker length, and benzenesulfonamide para-substituent) [2].

Linker-Dependent Pharmacology Studies in the Pyrazole-Sulfonamide Class

Because the vast majority of pharmacologically characterized pyrazolyl benzenesulfonamides feature a direct N-aryl bond rather than a flexible linker, this compound serves as a unique tool for systematic investigation of linker-dependent effects on target binding kinetics, residence time, and conformational sampling [3]. Researchers comparing this ethylene-linked compound with directly linked analogs can isolate the contribution of linker flexibility to pharmacodynamic and pharmacokinetic properties [3].

Probe Molecule for Benzenesulfonamide Para-Substituent SAR

The 4-acetyl group on the benzenesulfonamide moiety introduces an HBA functionality and moderate lipophilicity that is distinct from the –NH₂, –CH₃, –CF₃, or –OCF₃ substituents found in commercially available analogs . This compound can be used in parallel SAR studies alongside its trifluoromethoxy (CAS 2034552-18-4) and trifluoromethyl (CAS 2034552-27-5) counterparts to systematically map the contribution of the para-substituent to target affinity, isoform selectivity, and cellular permeability .

Chemical Biology Tool for Carbonic Anhydrase Isoform Profiling

Benzenesulfonamides are privileged pharmacophores for carbonic anhydrase (CA) inhibition, and pyrazole-bearing sulfonamides have demonstrated nanomolar potency against multiple CA isoforms [4]. The target compound, with its unique substitution pattern, is suitable for inclusion in CA isoform selectivity panels to identify novel CA inhibitors with therapeutic potential in glaucoma, cancer, or metabolic diseases, provided that prospective biochemical characterization is performed [4].

Quote Request

Request a Quote for 4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.